
n-Methyl-1h-indol-3-amine
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Overview
Description
n-Methyl-1H-indol-3-amine is an indole derivative characterized by a methyl group at the N1 position and an amine group at the C3 position of the indole ring. Its molecular formula is C₉H₁₀N₂, with a molecular weight of 146.19 g/mol. The compound is synthesized via condensation reactions, such as refluxing indole derivatives with aldehydes in methanol, followed by recrystallization . It exhibits notable antimicrobial and antioxidant activities, as demonstrated in studies on structurally related oxadiazole-indole hybrids . The aromatic indole core allows for electrophilic substitution, while the methyl and amine groups influence its solubility, reactivity, and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives, including n-Methyl-1h-indol-3-amine, is the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this compound, the starting materials would include a methylated phenylhydrazine and an appropriate aldehyde or ketone.
Industrial Production Methods
In industrial settings, the synthesis of indole derivatives often involves multi-step processes with optimized reaction conditions to maximize yield and purity. Catalysts such as methanesulfonic acid (MsOH) are commonly used to facilitate the Fischer indole synthesis . The reaction is typically carried out under reflux in methanol to achieve high yields.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich indole ring undergoes regioselective electrophilic substitution at the C-5 position under controlled conditions:
Reaction Type | Reagents/Conditions | Product | Reference |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 80°C | 5-Nitro-N-methyl-1H-indol-3-amine | |
Sulfonation | ClSO₃H, 70°C | 5-Sulfo-N-methyl-1H-indol-3-amine |
Key Insight : Nitration yields a mixture of 4- and 6-nitro derivatives when N-methylated indoles are used, whereas non-methylated analogs favor 5-substitution .
N-Alkylation with Alcohols
N-Methyl-1H-indol-3-amine participates in Ir(III)-catalyzed N-alkylation using primary alcohols (e.g., benzyl alcohol):
Catalyst | Alcohol | Product | Yield (%) |
---|---|---|---|
Ir(III) 2b | MeOH | N,N-Dimethyl-1H-indol-3-amine | 92 |
Mechanism : Alcohols dehydrogenate to aldehydes, forming imine intermediates that are reduced to secondary amines via Ir-hydride species .
Ultrasound-Promoted Aminomethylation
Under basic conditions (NaH/DCM), the compound reacts with secondary amines (e.g., piperidine) to form:
textN-((1-methyl-1H-indol-3-yl)methyl)piperidine
Conditions : 50°C, 2h, ultrasound irradiation .
Chloroacetylation
Reaction with chloroacetyl chloride yields intermediates for antitubulin agents:
textN-((1-methyl-1H-indol-3-yl)methyl)-2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide
Application : Subsequent substitution with pyrazoles/triazoles generates compounds with IC₅₀ values <1 μM against HeLa cells .
Controlled Oxidation
Using KMnO₄ or CrO₃, the methylamine side chain oxidizes to:
text1-Methyl-1H-indole-3-carboxaldehyde
Utility : This aldehyde serves as a precursor for Schiff base ligands .
Reductive Amination
NaBH₄-mediated reduction of imines formed with 3,4,5-trimethoxyaniline produces:
textN-((1-methyl-1H-indol-3-yl)methyl)-3,4,5-trimethoxyaniline
Biological Relevance : These derivatives exhibit tubulin polymerization inhibition .
Rapid Halogenation-Substitution
In a microflow reactor, indole-3-methanol derivatives undergo sequential halogenation and substitution:
text(1H-Indol-3-yl)methyl electrophile + NaN₃ → 3-Azidomethyl-N-methylindole
Advantage : 0.02s reaction time prevents dimerization, achieving 77% yield .
Schiff Base Formation
Reaction with aromatic aldehydes (e.g., benzaldehyde) in acidic media yields:
textN-Methyl-3-((phenylimino)methyl)-1H-indol-amine
Applications : Antimicrobial and anticancer agent development .
Structural and Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of n-Methyl-1H-indol-3-amine derivatives in cancer treatment. For instance, N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29. Among these compounds, one derivative exhibited remarkable potency with IC50 values of 0.52 μM (HeLa), 0.34 μM (MCF-7), and 0.86 μM (HT-29). Mechanistic studies indicated that this compound induced cell apoptosis and arrested the cell cycle at the G2/M phase, suggesting its potential as a tubulin polymerization inhibitor similar to colchicine .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile intermediate in the synthesis of various biologically active compounds. The compound can undergo nucleophilic substitutions to form more complex structures. For example, microflow technologies have been employed to generate highly reactive (1H-indol-3-yl)methyl electrophiles from this compound derivatives. This method allows for rapid reactions at mild temperatures, enhancing the efficiency of synthesizing substituted indoles .
Agrochemical Applications
Pesticides and Herbicides
The derivatives of this compound have also been explored for their potential use as agrochemicals. The structural features of indole derivatives make them suitable candidates for developing new pesticides and herbicides due to their ability to interact with biological systems in plants and pests .
Data Table: Anticancer Activity of this compound Derivatives
Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
7d | HeLa | 0.52 | Induces apoptosis; G2/M arrest |
7d | MCF-7 | 0.34 | Induces apoptosis; G2/M arrest |
7d | HT-29 | 0.86 | Induces apoptosis; G2/M arrest |
Case Studies
Case Study 1: Synthesis and Evaluation of Anticancer Agents
A recent study focused on synthesizing new derivatives of this compound and evaluating their anticancer properties. The researchers utilized various synthetic routes to modify the indole structure, leading to compounds with enhanced biological activity against selected cancer cell lines. The study emphasized the importance of structure-activity relationships in optimizing these compounds for better efficacy .
Case Study 2: Agrochemical Development
Another research effort investigated the application of n-Methyl-1H-indol-3-amines in developing novel agrochemicals. By modifying the indole structure, researchers aimed to create more effective pesticides that target specific pathways in pests while minimizing environmental impact. The results indicated promising activity against common agricultural pests, highlighting the compound's potential beyond medicinal applications .
Mechanism of Action
The mechanism of action of n-Methyl-1h-indol-3-amine involves its interaction with various molecular targets and pathways. For example, indole derivatives are known to interact with enzymes and proteins through hydrogen bonding and other interactions . These interactions can inhibit the activity of certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
The following table compares n-Methyl-1H-indol-3-amine with structurally and functionally related indole derivatives:
Key Comparative Insights:
Structural Modifications and Reactivity
- Aromaticity vs. Saturation : The fully aromatic indole core in this compound enables electrophilic substitution at C2, C5, or C7 positions, whereas saturated indoline derivatives (e.g., (2,3-Dihydro-1H-indol-5-ylmethyl)amine) exhibit reduced aromaticity, altering reactivity and metabolic stability .
- Substituent Effects :
- N1-Alkylation : Methyl (this compound) vs. benzyl (1-Benzyl-1H-indol-3-amine) groups impact steric hindrance and lipophilicity, influencing receptor binding .
- Amine Position : C3-amine derivatives (e.g., this compound) show distinct electronic effects compared to C5- or C6-amine analogs (e.g., (3S)-3-methyl-2,3-dihydro-1H-indol-6-amine) .
Biological Activity Antimicrobial Activity: this compound derivatives demonstrate broad-spectrum antimicrobial effects, while pyridoindole analogs (e.g., Trp-P-2) are mutagenic due to intercalation with DNA . Stereochemical Influence: Chiral indolines like (3S)-3-methyl-2,3-dihydro-1H-indol-6-amine may exhibit enantiomer-specific pharmacological effects, unlike non-chiral indoles .
Synthetic Accessibility
- This compound is synthesized via straightforward condensation, whereas fused-ring systems (e.g., pyridoindoles) require multistep procedures .
Biological Activity
n-Methyl-1H-indol-3-amine (also known as N-Methylindole-3-amine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and case studies.
Overview of this compound
This compound is an indole derivative characterized by a methyl group attached to the nitrogen atom of the indole ring. This structural modification influences its reactivity and interaction with biological targets, making it a valuable compound in research and potential therapeutic applications.
Target Interactions
The biological activity of this compound primarily stems from its interactions with various cellular targets. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism through binding interactions with biomolecules and enzyme modulation .
Biochemical Pathways
This compound is involved in several critical biochemical pathways:
- Cell Signaling : It influences pathways that regulate cell proliferation and apoptosis.
- Gene Expression : Modulates the expression of genes associated with cancer progression and resistance.
- Metabolic Pathways : Interacts with enzymes that alter metabolic fluxes, potentially leading to changes in metabolite levels.
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a derivative of this compound showed IC50 values of 0.34 µM against MCF-7 cells and 0.52 µM against HeLa cells, indicating potent anticancer effects .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 7d | HeLa | 0.52 |
Compound 7d | MCF-7 | 0.34 |
Compound 7d | HT-29 | 0.86 |
Antimicrobial Activity
This compound also exhibits antimicrobial properties. In vitro studies have shown that it possesses high activity against both sensitive and multidrug-resistant bacterial strains, with minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL .
Table 2: Antimicrobial Activity
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 0.25 |
Compound B | Escherichia coli | 0.50 |
Compound C | Pseudomonas aeruginosa | 2.00 |
Study on Antileishmanial Activity
A study focused on the synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines revealed promising antileishmanial activity against Leishmania major. The transformation of methyleneamines to azetidin-2-ones resulted in compounds that exhibited activity comparable to the clinically used drug amphotericin B .
In Silico Studies
In silico predictions have highlighted the pharmacokinetic properties and safety profiles of this compound derivatives, suggesting their potential for further development as therapeutic agents . These studies emphasize the importance of structural modifications in enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for n-Methyl-1H-indol-3-amine, and how are they optimized for yield and purity?
A common approach involves multi-component reactions under reflux conditions. For example, indole derivatives are synthesized via reactions between 1H-indole-3-carbaldehyde, ketones, and guanidine nitrate in ethanol, followed by purification via recrystallization. Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Characterization via 1H NMR and 13C NMR ensures structural fidelity and purity .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., indole NH resonance at δ 10–12 ppm and methyl groups at δ 2.5–3.5 ppm) .
- Mass spectrometry : Confirms molecular weight via ESI-MS or GC-MS .
- Elemental analysis : Validates empirical formula accuracy .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Follow SDS guidelines for spill management and first aid (e.g., consult physicians if exposed) .
Advanced Research Questions
Q. How can molecular docking studies be applied to predict the biological targets of this compound?
Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with targets like the androgen receptor (AR). Key steps:
- Prepare ligand and receptor files (PDB format).
- Analyze binding affinities (e.g., docking scores of −7.0 kcal/mol) and interactions with residues (e.g., LEU704, GLY708 in AR) .
- Validate with experimental assays (e.g., antimicrobial or antiproliferative activity) .
Q. What strategies resolve contradictions in spectroscopic data during the characterization of this compound derivatives?
- Cross-validation : Compare NMR data with X-ray crystallography (e.g., SHELX-refined structures) to resolve ambiguities in tautomeric forms .
- Dynamic NMR : Investigate temperature-dependent shifts to identify conformational equilibria .
- Theoretical calculations : Use DFT to predict chemical shifts and match experimental data .
Q. How can the antioxidant activity of this compound derivatives be systematically evaluated?
- DPPH assay : Measures radical scavenging via absorbance decay at 517 nm.
- FRAP assay : Quantifies Fe3+ reduction to Fe2+ using TPTZ as a probe .
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., halogenated phenyl rings enhance activity) with antioxidant potency .
Q. What computational methods beyond molecular docking are suitable for studying the interactions of this compound with biological targets?
- Molecular dynamics (MD) simulations : Analyze binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .
- QM/MM hybrid methods : Study electronic interactions at active sites (e.g., charge transfer in enzyme-ligand complexes) .
- Free-energy perturbation (FEP) : Predict binding affinity changes due to structural modifications .
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-methyl-1H-indol-3-amine |
InChI |
InChI=1S/C9H10N2/c1-10-9-6-11-8-5-3-2-4-7(8)9/h2-6,10-11H,1H3 |
InChI Key |
XORXMCSFLQONPF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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